molecular formula C9H10FNO B12844215 1-(2-Amino-4-fluoro-5-methylphenyl)ethan-1-one

1-(2-Amino-4-fluoro-5-methylphenyl)ethan-1-one

Cat. No.: B12844215
M. Wt: 167.18 g/mol
InChI Key: DQXYUWIFKDXPOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Amino-4-fluoro-5-methylphenyl)ethan-1-one is an organic compound with the molecular formula C9H10FNO. It is characterized by the presence of an amino group, a fluorine atom, and a methyl group attached to a phenyl ring, along with an ethanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-4-fluoro-5-methylphenyl)ethan-1-one typically involves the reaction of 2-amino-4-fluoro-5-methylbenzaldehyde with a suitable reagent to introduce the ethanone group. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, followed by oxidation to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-4-fluoro-5-methylphenyl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2-Amino-4-fluoro-5-methylphenyl)ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Amino-4-fluoro-5-methylphenyl)ethan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s stability and binding affinity. The ethanone moiety can participate in various chemical reactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

Uniqueness: 1-(2-Amino-4-fluoro-5-methylphenyl)ethan-1-one is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of the amino, fluorine, and methyl groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C9H10FNO

Molecular Weight

167.18 g/mol

IUPAC Name

1-(2-amino-4-fluoro-5-methylphenyl)ethanone

InChI

InChI=1S/C9H10FNO/c1-5-3-7(6(2)12)9(11)4-8(5)10/h3-4H,11H2,1-2H3

InChI Key

DQXYUWIFKDXPOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1F)N)C(=O)C

Origin of Product

United States

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